Engeletin

描述

Engeletin是一种天然存在的黄酮类化合物,具体来说是一种黄烷酮醇糖苷,存在于多种植物中,包括罗氏榄仁的叶子和光叶菝葜的根茎。它以其多种生理和药理作用而闻名,例如抗炎、抗氧化和免疫调节特性 。 This compound由于其潜在的治疗益处,已成为药物开发的有希望的候选者,引起了广泛的关注 .

准备方法

合成路线和反应条件: Engeletin可以从天然来源中使用各种方法提取。一种常见的方法涉及使用大孔树脂从植物材料中吸附和分离黄酮类化合物。例如,this compound在HPD-300树脂上的吸附动力学遵循准二级动力学方程,该过程通过动态吸附/解吸实验进行优化 。 分离后,this compound的纯度可以通过制备型高效液相色谱 (HPLC) 和硅胶色谱进一步提高 .

工业生产方法: this compound的工业生产通常涉及从植物材料中进行大规模提取,然后进行纯化工艺。使用大孔树脂和制备型HPLC是实现高纯度和高产量的常用技术 .

化学反应分析

反应类型: Engeletin经历各种化学反应,包括氧化、还原和取代。这些反应对于理解其行为以及在治疗应用中进行潜在修饰至关重要。

常见试剂和条件:

氧化: this compound可以在受控条件下使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应通常涉及亲核或亲电试剂,具体取决于所需的修饰。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧化的化合物。

科学研究应用

Pharmacological Properties

Engeletin exhibits a wide range of pharmacological effects, including:

- Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory responses in various models. It effectively reduces the expression of pro-inflammatory cytokines and mediators such as interleukin-1 beta, interleukin-6, and cyclooxygenase-2 through the inhibition of NF-κB and MAPK signaling pathways .

- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which help in mitigating oxidative stress and cellular damage. This is particularly relevant in conditions such as neurodegenerative diseases and aging .

- Anti-tumor Potential : Research indicates that this compound can inhibit the proliferation of cancer cells, particularly in cervical and lung cancers. Its ability to modulate key signaling pathways involved in cancer progression is a focal point for ongoing studies .

- Neuroprotective Effects : this compound has shown promise in alleviating depression-like behaviors in animal models by enhancing synaptic plasticity and modulating neurotrophic factors .

Therapeutic Applications

The therapeutic applications of this compound span across various medical fields:

2.1. Cancer Treatment

This compound's anti-cancer properties have been explored extensively. It has been found to inhibit the growth of cervical cancer cells and delay liver damage associated with carcinogenesis. Studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

2.2. Inflammatory Diseases

The compound has been investigated for its role in treating inflammatory diseases such as osteoarthritis and acute lung injury. This compound’s ability to modulate inflammatory pathways suggests it could be beneficial in managing chronic inflammatory conditions .

2.3. Neurological Disorders

This compound shows potential for treating depression and other mood disorders by influencing neurotransmitter systems and promoting neurogenesis. Its effects on brain-derived neurotrophic factor (BDNF) signaling pathways are particularly noteworthy .

2.4. Metabolic Disorders

Recent studies indicate that this compound may play a role in regulating glucose metabolism by inhibiting α-glucosidase activity, which could be beneficial for managing diabetes .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental setups:

作用机制

Engeletin通过多种分子靶点和途径发挥作用:

抗炎作用:

- This compound抑制核因子κB (NF-κB) 信号通路的激活,该通路在炎症反应中起着至关重要的作用 。通过抑制NF-κB激活,this compound减少了促炎细胞因子的产生。

抗氧化作用:

- This compound激活Kelch样ECH相关蛋白1 (Keap1)/核转录因子E2相关因子2 (Nrf2) 信号通路 。该通路增强了抗氧化酶(如超氧化物歧化酶和谷胱甘肽过氧化物酶)的表达,从而减少了氧化应激。

神经保护作用:

6. 与相似化合物的比较

This compound属于更广泛的黄酮类化合物类别,其中包括其他黄烷酮醇糖苷,如柳穿鱼苷和异柳穿鱼苷 。 虽然这些化合物具有相似的结构特征和生物活性,但this compound由于其在大孔树脂上的相对吸附能力更高而脱颖而出,这表明其环结构上的独特取代模式 .

相似化合物:

柳穿鱼苷: 另一种具有抗氧化和抗炎特性的黄烷酮醇糖苷。

异柳穿鱼苷: 柳穿鱼苷的结构异构体,具有相似的生物活性。

This compound独特的结构特征和更高的吸附能力使其成为进一步研究和潜在治疗应用的宝贵化合物。

相似化合物的比较

Astilbin: Another flavanonol glycoside with antioxidant and anti-inflammatory properties.

Isoastilbin: A structural isomer of astilbin with similar biological activities.

Engeletin’s unique structural features and higher adsorption capacity make it a valuable compound for further research and potential therapeutic applications.

生物活性

Engeletin, a natural flavonoid compound, has garnered significant attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and anti-apoptotic properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is classified as a flavanonol glycoside and is found in various medicinal plants. It has been traditionally used to treat inflammatory diseases and has recently been studied for its potential therapeutic benefits in modern medicine. The compound exhibits low cytotoxicity and has shown promise in various preclinical studies.

2.1 Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in inflammation. Notably, it has been shown to block the activation of the NF-κB and MAPK pathways, which are crucial in mediating inflammatory responses.

- NF-κB Pathway : this compound inhibits the phosphorylation of IKKα/β and IκBα, preventing the nuclear translocation of p65, a key transcription factor involved in inflammation .

- MAPK Pathway : The compound also down-regulates the phosphorylation of p38 and JNK, further contributing to its anti-inflammatory effects .

2.2 Anti-Apoptotic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated significant anti-apoptotic effects. In vitro studies have shown that this compound can reduce apoptosis in nucleus pulposus (NP) cells induced by TNF-α by modulating the expression of apoptosis-related proteins:

- Increased Bcl-2 : this compound treatment leads to an increase in Bcl-2 levels, an anti-apoptotic protein.

- Decreased Bax and Cleaved-Caspase 3 : The expression of pro-apoptotic proteins such as Bax and cleaved-caspase 3 is significantly reduced with this compound treatment .

3. Therapeutic Applications

This compound's biological activities suggest its potential as a therapeutic agent for various conditions:

- Intervertebral Disc Degeneration (IDD) : In a rat model of IDD, this compound administration via intradiscal injection alleviated inflammation and apoptosis in NP cells, demonstrating its protective effects on intervertebral discs .

- Cerebral Ischemia/Reperfusion Injury : Studies indicate that this compound can protect against cerebral ischemia by promoting angiogenesis and reducing oxidative stress in neuronal cells .

- Cancer : this compound has shown potential in inhibiting tumor growth and progression in several cancer models, including cervical cancer and liver cancer .

4.1 Study on Intervertebral Disc Degeneration

A study published in the Journal of Inflammation Research highlighted the efficacy of this compound in reducing inflammation and apoptosis in NP cells subjected to TNF-α stimulation. Key findings included:

| Parameter | Control (TNF-α) | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 50% | 85% |

| Bcl-2 Expression (Relative) | Low | High |

| Bax Expression (Relative) | High | Low |

| Cleaved-Caspase 3 (Relative) | High | Low |

The results demonstrated that this compound significantly improved cell viability while modulating apoptosis-related protein expressions favorably .

4.2 Neuroprotective Effects

Another study focused on cerebral ischemia/reperfusion injury revealed that this compound treatment led to enhanced angiogenesis and reduced neuronal damage:

| Outcome | Control | This compound Treatment |

|---|---|---|

| Neuronal Survival (%) | 40% | 75% |

| Angiogenesis Score | Low | High |

| Oxidative Stress Markers | Elevated | Reduced |

These findings underscore this compound's potential as a neuroprotective agent .

5. Conclusion

This compound represents a promising natural compound with significant biological activities, particularly in mitigating inflammation and apoptosis. Its mechanisms involving the inhibition of NF-κB and MAPK pathways highlight its therapeutic potential across various medical fields, including orthopedics and neurology. Further clinical studies are warranted to explore its efficacy and safety in human subjects.

常见问题

Basic Research Questions

Q. What are the primary mechanisms through which Engeletin exerts its anti-apoptotic effects in chondrocytes?

- Methodological Answer : Researchers use JC-1 staining and flow cytometry to measure mitochondrial membrane potential (ΔΨm) in TNF-α-treated chondrocytes. This compound stabilizes ΔΨm by reducing depolarization (Q2+Q3+Q4 cell populations) in a dose-dependent manner (10–20 μM) . Western blotting further reveals its inhibition of caspase-3 activation and Bax/Bcl-2 ratio modulation .

Q. How do researchers determine the optimal concentration range of this compound for in vitro studies?

- Methodological Answer : Dose-response experiments (e.g., CCK-8 assays) evaluate cell viability across concentrations (5–160 μM). This compound’s IC50 (336 μM) is calculated using nonlinear regression, while non-toxic ranges (≤20 μM) are validated via sulforhodamine B (SRB) cytotoxicity assays .

Q. What experimental models are suitable for studying this compound’s anti-inflammatory properties?

- Methodological Answer :

- Chondrocyte models: TNF-α-induced matrix degradation (e.g., MMP-3/9 upregulation, Collagen II suppression) .

- Airway epithelial cells: PMA-induced MUC5AC mucin expression, analyzed via RT-qPCR and ELISA .

- Ischemia-reperfusion models: Middle cerebral artery occlusion (MCAO) in rodents, with NeuN and CD31 immunohistochemistry to assess neurovascular recovery .

Q. How is this compound’s inhibitory activity against aldose reductase validated?

- Methodological Answer : Recombinant human aldose reductase assays compare IC50 values (1.16 µM for this compound vs. 26.7 µM for astilbin). Kinetic analyses (e.g., Lineweaver-Burk plots) confirm uncompetitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across experimental models?

- Methodological Answer :

- Comparative pharmacokinetic studies: Assess bioavailability and tissue-specific accumulation using HPLC-MS.

- Pathway-specific analysis: NF-κB inhibition (e.g., IκBα degradation suppression ) vs. VEGF/Ang-1 upregulation may explain differential dose responses.

- Statistical reconciliation: Meta-analysis of dose-response curves (e.g., Hill slopes) across studies .

Q. What experimental designs are recommended to validate this compound’s dual role in oxidative stress and glycation?

- Methodological Answer :

- Advanced glycation end-product (AGE) assays: Compare this compound and astilbin using BSA-fructose glycation models with fluorescence spectroscopy .

- ROS quantification: DCFH-DA staining in HUVECs under oxidative stress (e.g., OGD/R models) .

Q. What advanced methodologies are recommended for studying this compound’s impact on NF-κB signaling in airway inflammation?

- Methodological Answer :

- Subcellular fractionation: Isolate nuclear/cytosolic proteins to quantify NF-κB p65 translocation via Western blot .

- Luciferase reporter assays: Transfect cells with NF-κB-responsive luciferase constructs to measure transcriptional activity under PMA stimulation .

Q. How can researchers address variability in this compound’s neuroprotective outcomes across in vivo and in vitro models?

- Methodological Answer :

- Blood-brain barrier (BBB) permeability assays: Use in vitro BBB models (e.g., hCMEC/D3 cells) to measure this compound penetration .

- Pharmacodynamic modeling: Corrogate in vitro IC50 values with in vivo dosing (e.g., 200–400 nM in HUVECs vs. 10–20 mg/kg in MCAO models) .

属性

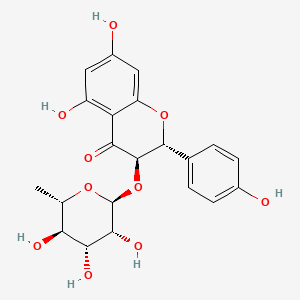

IUPAC Name |

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-WDPYGAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972649 | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-31-6 | |

| Record name | Engeletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Engeletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。